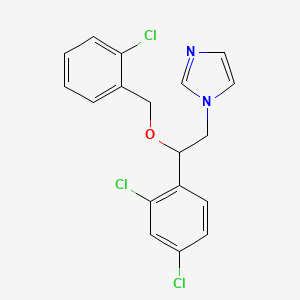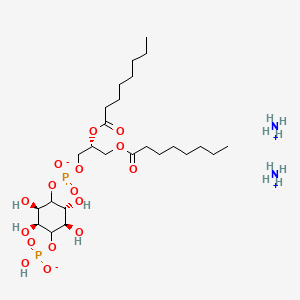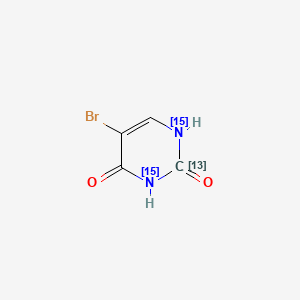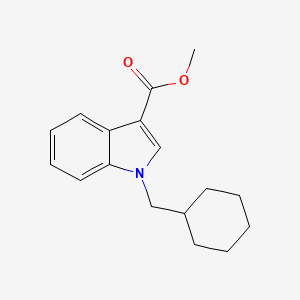
Miconazole Impurity I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miconazole Impurity I, also known as Miconazole Related Compound I, is a derivative of Miconazole . Miconazole is an antifungal medication that is primarily used to treat fungal infections . The chemical name of Miconazole Impurity I is 1-[(2RS)-2-[[(2-Chlorophenyl)methyl]oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole .
Synthesis Analysis
The synthesis of Miconazole and its impurities has been studied extensively. A selective and sensitive method for the analysis of Miconazole and its associated impurities has been developed . The separation is carried out using a Thermo Scientific Hypersil Gold C18 Column with a mobile phase of acetonitrile–methanol–ammonium acetate at a flow rate of 2.5 mL/min and UV detection at 235 nm .Molecular Structure Analysis
Miconazole Impurity I has a molecular formula of C18H15Cl3N2O and a molecular weight of 381.7 . The structure of Miconazole and its impurities are closely related, differing only in the positions of the chlorine groups on the lower aromatic ring .Chemical Reactions Analysis
Miconazole and its impurities have been analyzed using high-performance liquid chromatography (HPLC) and other analytical techniques . The analysis time was more than halved from just under 20 min (the current European Pharmacopeia Method) to under 8 min (developed method) and the method is applicable for assay and related substance determination .Aplicaciones Científicas De Investigación
Chromatographic Analysis : A selective and sensitive method for analyzing Miconazole and its associated impurities, including Miconazole Impurity I, has been developed using chromatographic techniques. This method is validated for precision, accuracy, and specificity, making it applicable for assay and related substance determination (O’Connor et al., 2012).
Quality Control in Drug Preparation : Methods to detect impurities in Miconazole nitrate crude drug and preparation have been established, highlighting the importance of monitoring impurities like Miconazole Impurity I for ensuring drug quality (Zhong Hong-mei, 2012).
Drug Delivery Systems : Miconazole has been utilized in innovative drug delivery systems such as microneedles for transdermal treatment of fungal infections. These studies demonstrate the potential of impurities like Miconazole Impurity I in formulating effective delivery systems (Boehm et al., 2014).
Transdermal Applications : Research on Transfersomes containing Miconazole shows improved skin permeability and higher antifungal activity, which can be beneficial for impurities like Miconazole Impurity I in overcoming skin barriers (Qushawy et al., 2018).
Inhibitory Effects on Enzymes : Miconazole derivatives have been studied as potent inhibitors of calmodulin-activated enzymes, suggesting potential biomedical applications for Miconazole Impurity I in enzyme regulation (Belle, 1981).
Antibacterial Efficacy : Miconazole, including its impurities, shows efficacy against gram-positive aerobic bacteria, providing insights into its broader application beyond antifungal uses (Nenoff et al., 2017).
Textile Industry Applications : Miconazole impurities have been explored for their incorporation into textiles, enhancing the antibacterial properties of fabrics, which can be useful in medical textiles (Wang & Cai, 2008).
Pharmacological Impacts : Studies on Miconazole's impact on steroid aromatase activity and inhibition of aromatase activity, show its potential in endocrine research, suggesting similar applications for its impurities (Mason et al., 1985).
Antitumor Effects : Miconazole has been shown to have antitumor effects on human colon carcinoma xenografts in mice, indicating potential cancer therapeutic applications for Miconazole Impurity I (Wu et al., 2002).
Parenteral Formulations : Research on non-surfactant parenteral formulations of Miconazole using cyclodextrins suggests potential in developing soluble forms of poorly water-soluble drugs like Miconazole Impurity I (Piel et al., 1998).
Mecanismo De Acción
Miconazole works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, and creating a sterol, which is toxic to the yeast species cell membrane . It binds to the heme moiety of the fungal cytochrome P-450 dependent enzyme lanosterol 14-a-demethlyase, inhibits 14-a-demethlyase, blocks the formation of ergosterol, and leads to the buildup of toxic methylated 14-a-sterols .
Safety and Hazards
When handling Miconazole Impurity I, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
1-[2-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDYMPBWWAXQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Miconazole Impurity I | |
CAS RN |
47363-37-1 |
Source


|
| Record name | 1-(2-((2-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047363371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MICONAZOLE 2-CHLOROBENZYL ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ARB5TC3RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)







